5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol
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Overview
Description
5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.22 g/mol It is characterized by the presence of a pyrimidine ring and a pyridine ring, connected via an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol typically involves the reaction of pyrimidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Diels–Alder reaction between a key intermediate and a pyridine derivative, followed by further reactions to introduce the aminomethyl group . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.
Scientific Research Applications
5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound has a similar structure but with an ethylpiperazine group instead of a pyrimidine ring.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: Another similar compound with a triazolo-pyrimidine structure.
Uniqueness
5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol is unique due to its specific combination of a pyrimidine ring and a pyridine ring connected via an aminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H10N4O |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-[(pyrimidin-5-ylamino)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H10N4O/c15-10-2-1-8(4-14-10)3-13-9-5-11-7-12-6-9/h1-2,4-7,13H,3H2,(H,14,15) |
InChI Key |
XNAFXHSABKOPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1CNC2=CN=CN=C2 |
Origin of Product |
United States |
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